2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Overview
Description
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a unique combination of benzothiazole, thienyl, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can be achieved through multi-step organic synthesis. One common method involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Thienyl Substitution: The thienyl group can be introduced via a substitution reaction using appropriate thienyl halides.
Chromene Ring Formation: The chromene ring can be formed through a cyclization reaction involving the condensation of a suitable aldehyde with a phenol derivative.
Final Assembly: The final compound is assembled by coupling the benzothiazole, thienyl, and chromene intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced chromene analogs, and substituted amino derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Industry
In the industrial sector, the compound is considered for its potential use in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The thienyl and chromene rings contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Shares the benzothiazole moiety but lacks the thienyl and chromene rings.
4-methyl-2-thienylamine: Contains the thienyl group but lacks the benzothiazole and chromene rings.
5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Features the chromene ring but lacks the benzothiazole and thienyl groups.
Uniqueness
The uniqueness of 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of three distinct moieties, which confer a range of chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
2-amino-4-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-5-methylthiophen-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S3/c1-12-13(11-29-23-26-15-5-2-3-8-18(15)31-23)9-19(30-12)20-14(10-24)22(25)28-17-7-4-6-16(27)21(17)20/h2-3,5,8-9,20H,4,6-7,11,25H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCALWWDQVEDAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)CSC4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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